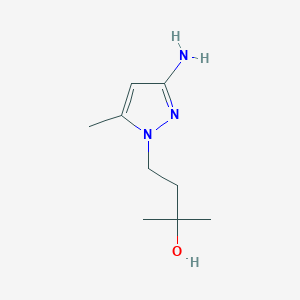

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol

Description

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a pyrazole derivative characterized by a tertiary alcohol (2-methylbutan-2-ol) backbone linked to a substituted pyrazole ring. The pyrazole moiety features a 3-amino group and a 5-methyl substituent, which influence its physicochemical and biological properties. Its molecular formula is C₉H₁₇N₃O, with a molecular weight of 183.25 g/mol .

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

4-(3-amino-5-methylpyrazol-1-yl)-2-methylbutan-2-ol |

InChI |

InChI=1S/C9H17N3O/c1-7-6-8(10)11-12(7)5-4-9(2,3)13/h6,13H,4-5H2,1-3H3,(H2,10,11) |

InChI Key |

YQVISDFJLUDEAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CCC(C)(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2-methyl-2-butanol under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino group and other substituents can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring play a crucial role in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The tertiary alcohol in the target compound and the RORγ agonist enhances metabolic stability compared to carboxylic acid derivatives (e.g., 2-(3-amino-5-methyl-1H-pyrazol-1-yl)butanoic acid). Carboxylic acids may improve aqueous solubility but reduce membrane permeability .

Substituent Effects: The trifluoromethyl and oxazole substituents in the RORγ agonist significantly increase molecular weight (~530 vs. 183 g/mol) and lipophilicity, likely improving receptor affinity but reducing oral bioavailability .

Pyrazole derivatives with amino groups often exhibit kinase or enzyme inhibitory effects, as seen in related analogs .

Biological Activity

4-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol, a compound with the molecular formula CHNO, is of significant interest in pharmacological research due to its potential biological activities. This article explores its various biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities, supported by data tables and relevant case studies.

- Molecular Weight : 197.28 g/mol

- CAS Number : 1501334-07-1

-

Molecular Structure :

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. A study by Umesha et al. (2009) demonstrated the antimicrobial efficacy of synthesized pyrazole compounds through methods like the DPPH radical scavenging assay .

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

Antioxidant Activity

The antioxidant potential of this compound is noteworthy, as it can scavenge free radicals and protect cellular components from oxidative damage. The DPPH assay results indicated that the compound effectively reduces oxidative stress in vitro .

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| Reducing Power | 30 |

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed with similar pyrazole derivatives, particularly against cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) by these compounds suggests potential therapeutic applications .

| Enzyme | IC50 Value (µM) |

|---|---|

| AChE | 0.5 |

| BChE | 0.8 |

Study on Pyrazole Derivatives

A comprehensive study conducted on a series of pyrazole derivatives, including our compound of interest, highlighted their selective inhibition of p38 MAP kinase, which is involved in inflammatory responses. The study utilized high-throughput screening methods to identify potent inhibitors, demonstrating significant anti-inflammatory effects in cellular models .

Clinical Implications

The potential clinical applications of this compound extend to its use as a lead compound for developing drugs targeting inflammatory diseases and microbial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.